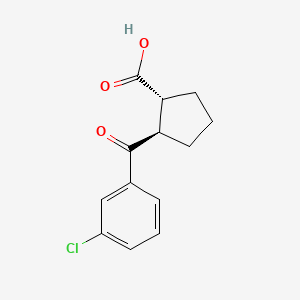

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the trans stereochemical relationship between the carboxylic acid and chlorobenzoyl substituents on the cyclopentane ring. The compound exists with multiple Chemical Abstracts Service registry numbers, including 733741-00-9 and 1956331-68-2, reflecting different stereoisomeric forms and registration practices. The molecular formula C₁₃H₁₃ClO₃ indicates a composition of thirteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and three oxygen atoms, corresponding to a molecular weight of 252.69 grams per mole.

The structural framework consists of a five-membered cyclopentane ring bearing two distinct functional groups in trans configuration. The carboxylic acid functionality occupies the 1-position, while the 3-chlorobenzoyl group is attached at the 2-position. The 3-chlorobenzoyl moiety features a benzene ring with a chlorine substituent at the meta position relative to the carbonyl carbon, creating an electron-withdrawing aromatic system that influences the compound's reactivity profile. The presence of both electron-withdrawing and sterically demanding substituents on the cyclopentane ring creates a complex molecular architecture with significant implications for conformational behavior.

The structural formula can be represented through various notational systems, with the SMILES code O=C([C@H]1C@HCCC1)O providing a computer-readable representation of the three-dimensional structure. This notation explicitly indicates the stereochemical configuration at both chiral centers of the cyclopentane ring, emphasizing the importance of spatial arrangement in defining the compound's identity.

Stereochemical Configuration and Chiral Center Dynamics

The stereochemical analysis of this compound reveals the presence of two chiral centers located at carbon atoms 1 and 2 of the cyclopentane ring. The absolute configuration is designated as (1R,2R) in one stereoisomeric form, indicating the spatial arrangement of substituents around each asymmetric carbon according to Cahn-Ingold-Prelog priority rules. This specific stereochemical assignment places the carboxylic acid and chlorobenzoyl groups in a trans relationship, meaning they occupy opposite faces of the cyclopentane ring when viewed in a planar projection.

The chiral nature of the compound results in the existence of multiple stereoisomers, including the (1S,2S) enantiomer referenced in crystallographic databases. These enantiomeric forms exhibit identical physical properties in achiral environments but demonstrate distinct behavior in chiral chemical and biological systems. The stereochemical designation significantly influences the compound's conformational preferences and intermolecular interactions, particularly in crystalline environments where specific spatial arrangements are favored.

Conformational analysis of the cyclopentane ring system reveals that the presence of bulky substituents influences the preferred ring conformations. The trans configuration of substituents typically favors envelope conformations where the ring adopts a puckered geometry to minimize steric interactions between the carboxylic acid and chlorobenzoyl groups. Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational dynamics, with coupling constants between ring protons indicating the predominant conformational states in solution.

The dynamics of chiral center interconversion through ring conformational changes represent an important aspect of the compound's behavior in solution. While the absolute configuration at each chiral center remains fixed under normal conditions, the relative spatial positions of substituents can vary through ring flexing and conformational transitions. These dynamic processes influence the compound's reactivity patterns and intermolecular recognition properties.

Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides definitive structural information for this compound, revealing precise atomic positions and conformational details in the solid state. The crystallographic data confirm the trans relationship between substituents and provide detailed bond lengths, bond angles, and torsional angles throughout the molecular structure. Single-crystal diffraction experiments offer unambiguous evidence for the stereochemical configuration and conformational preferences adopted in the crystalline environment.

The crystalline structure typically exhibits specific hydrogen bonding patterns involving the carboxylic acid functionality, creating intermolecular networks that stabilize particular conformational arrangements. These hydrogen bonding interactions often involve the formation of dimeric units through carboxylic acid-carboxylic acid interactions, creating cyclic hydrogen-bonded structures that influence the overall crystal packing. The chlorine atom on the aromatic ring may participate in weak halogen bonding interactions, contributing additional stabilization to the crystal lattice.

Conformational analysis based on crystallographic data reveals that the cyclopentane ring adopts an envelope conformation with one carbon atom displaced from the plane defined by the other four ring atoms. This puckering pattern minimizes steric interactions while accommodating the bulky substituents in optimal positions. The envelope conformation places the two substituents in axial and equatorial-like positions, corresponding to the observed trans stereochemistry.

Computational studies complement crystallographic findings by exploring the conformational energy landscape of the compound in both gas phase and solution environments. Molecular mechanics calculations and density functional theory methods provide insights into the relative energies of different conformational states and the barriers to conformational interconversion. These theoretical approaches help interpret experimental observations and predict behavior under conditions where crystallographic data may not be available.

Comparative Structural Analysis with Cis-Isomers and Related Cyclopentane Derivatives

Comparative analysis between this compound and its cis isomer reveals significant differences in conformational preferences and physical properties. The cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid, with Chemical Abstracts Service number 733740-13-1, exhibits a molecular weight identical to the trans isomer but displays distinct stereochemical characteristics. In the cis configuration, both substituents occupy the same face of the cyclopentane ring, creating increased steric interactions that influence conformational behavior.

The conformational analysis of cis versus trans isomers demonstrates that the cis compound typically adopts conformations that minimize steric clashes between the bulky substituents. This often results in more distorted ring geometries compared to the trans isomer, with greater deviations from ideal envelope conformations. Nuclear magnetic resonance coupling constants provide experimental evidence for these conformational differences, with cis isomers typically showing different vicinal coupling patterns compared to their trans counterparts.

Extended comparative studies include related cyclopentane derivatives with different halogen substituents, such as the corresponding 4-chlorobenzoyl analog and fluorinated variants. The 4-chlorobenzoyl derivative, trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, demonstrates how the position of the chlorine substituent influences electronic properties and conformational preferences. The para-chloro substitution pattern creates different electronic effects compared to the meta-chloro arrangement, affecting both the reactivity of the carbonyl group and the overall molecular dipole moment.

Structural comparisons with cyclopentane derivatives bearing different ring sizes, such as the corresponding cyclohexane analogs, reveal the influence of ring size on conformational flexibility and stereochemical expression. The six-membered ring analogs typically exhibit greater conformational flexibility compared to the more rigid five-membered cyclopentane system, leading to different preferences for chair versus boat conformations and distinct patterns of substituent orientation.

The systematic analysis of substituent effects across this family of compounds provides insights into the fundamental relationships between structure, stereochemistry, and properties. Electron-withdrawing groups like the chlorobenzoyl moiety influence the acidity of the carboxylic acid functionality, while steric effects determine the accessible conformational space and intermolecular interactions. These structure-property relationships form the foundation for understanding the behavior of this important class of cycloaliphatic compounds in various chemical environments.

| Compound | CAS Number | Molecular Weight | Configuration | Key Structural Features |

|---|---|---|---|---|

| This compound | 733741-00-9 | 252.69 g/mol | (1R,2R) | Meta-chloro substitution, trans geometry |

| cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | 733740-13-1 | 252.69 g/mol | Cis | Meta-chloro substitution, cis geometry |

| trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | 733741-02-1 | 252.69 g/mol | Trans | Para-chloro substitution |

| (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid | - | 252.69 g/mol | (1S,2S) | Enantiomer of (1R,2R) form |

| Structural Parameter | trans-3-Chloro | cis-3-Chloro | trans-4-Chloro |

|---|---|---|---|

| Ring Conformation | Envelope | Distorted envelope | Envelope |

| Substituent Orientation | Trans | Cis | Trans |

| Steric Interactions | Minimal | Increased | Minimal |

| Electronic Effects | Meta-withdrawal | Meta-withdrawal | Para-withdrawal |

Propiedades

IUPAC Name |

(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAYQFAKTWUOBD-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641330 | |

| Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-00-9 | |

| Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of 3-Chlorobenzoyl Chloride

- Starting Material: 3-Chlorobenzoic acid.

- Reagent: Thionyl chloride (SOCl2).

- Conditions: Reflux under anhydrous conditions to convert the acid to the corresponding acid chloride.

- Notes: This step is critical to activate the benzoyl moiety for subsequent acylation reactions. The reaction is typically monitored by the disappearance of the acid and formation of acid chloride, which can be distilled or used directly without isolation.

Acylation of Cyclopentanone or Cyclopentanecarboxylic Acid Derivative

- Substrate: Cyclopentanone or cyclopentanecarboxylic acid derivatives.

- Reagents: 3-Chlorobenzoyl chloride and a base such as triethylamine or sodium hydride.

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

- Reaction: The acid chloride reacts with the cyclopentanone or its carboxylic acid derivative to form the ketone-substituted cyclopentane intermediate.

- Temperature: Typically maintained at 0–25 °C to control reaction rate and selectivity.

- Stereochemistry: The trans-isomer is favored under controlled conditions, often requiring careful temperature and reagent stoichiometry control.

Carboxylation and Final Functionalization

- Carboxylation: If starting from cyclopentanone, carboxylation can be introduced by reaction with carbon dioxide under pressure and base catalysis to yield the carboxylic acid group at the 1-position.

- Alternative: Starting from cyclopentanecarboxylic acid derivatives can bypass this step.

- Purification: The crude product is purified by recrystallization or chromatographic methods to isolate the trans-isomer with high purity.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: Industrial synthesis may employ continuous flow technology to improve reaction control, yield, and safety, especially for handling acid chlorides and thionyl chloride.

- Automated Systems: Automated synthesis platforms optimize reagent addition, temperature control, and purification steps.

- Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures removal of impurities and isomeric mixtures.

- Yield Optimization: Reaction parameters such as solvent choice, base equivalents, and temperature are optimized to maximize yield and stereoselectivity.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. 3-Chlorobenzoyl chloride formation | 3-Chlorobenzoic acid + SOCl2, reflux, anhydrous | Convert acid to acid chloride | Essential for activating benzoyl group |

| 2. Acylation | 3-Chlorobenzoyl chloride + cyclopentanone or cyclopentanecarboxylic acid + base (e.g., triethylamine), 0–25 °C | Attach benzoyl group to cyclopentane ring | Control stereochemistry (trans) |

| 3. Carboxylation (if needed) | CO2 under pressure + base | Introduce carboxylic acid group | May be skipped if starting from acid derivative |

| 4. Purification | Recrystallization or chromatography | Isolate pure trans-isomer | Critical for product purity |

Research Findings and Notes

- The use of thionyl chloride is a common and effective method for preparing acid chlorides from aromatic carboxylic acids, including 3-chlorobenzoic acid, with high conversion rates and manageable byproducts (SO2 and HCl gases) that require proper ventilation and handling.

- The acylation step benefits from the presence of a non-nucleophilic base such as triethylamine, which scavenges HCl formed during the reaction, preventing side reactions and promoting higher yields.

- Maintaining anhydrous conditions is crucial throughout the synthesis to prevent hydrolysis of acid chlorides and to ensure high selectivity for the trans-isomer.

- The trans stereochemistry is favored due to steric and electronic factors during the acylation and ring functionalization steps; however, reaction conditions must be carefully controlled to minimize cis-isomer formation.

- Industrial methods may incorporate continuous flow reactors to enhance safety and scalability, especially when handling reactive intermediates like acid chlorides and thionyl chloride.

- Purification techniques such as recrystallization from suitable solvents or chromatographic separation are essential to achieve the desired purity and stereochemical integrity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclopentane derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereoselective processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.

Mecanismo De Acción

The mechanism of action of trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of cyclopentane carboxylic acid derivatives. Below is a systematic comparison with structurally similar analogs:

Chlorinated Benzoyl Derivatives

Key Differences :

- Stereochemistry : The trans isomer (target compound) exhibits distinct solubility and crystallinity compared to the cis analog due to reduced steric hindrance .

Alkyl-Substituted Benzoyl Derivatives

Key Differences :

- Lipophilicity : The 3,4-dimethyl analog (CAS 3894-18-6) is more lipophilic than the chloro derivative, favoring membrane permeability .

- Steric Effects : The ortho-methyl substituent (CAS 733740-79-9) may hinder interactions with flat binding pockets compared to the para-chloro group .

Electronically Modified Benzoyl Derivatives

Key Differences :

Amino-Functionalized Cyclopentane Carboxylic Acids

Key Differences :

Actividad Biológica

Trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclopentane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 252.7 g/mol. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities, particularly in antimicrobial and anticancer research.

Structural Characteristics

The structural features of this compound are critical to its biological activity. The presence of the chlorine atom in the benzoyl group significantly influences its chemical properties, including reactivity and interaction with biological targets. The compound can be represented structurally as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.7 g/mol |

| Functional Groups | Carboxylic acid, chlorobenzoyl |

Antimicrobial Properties

Research indicates that this compound has been investigated for its antimicrobial activity. While specific studies detailing its efficacy against various microorganisms are sparse, compounds with similar structural characteristics often exhibit significant antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been explored for potential anticancer properties. Similar chlorinated aromatic carboxylic acids have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may possess comparable effects. For instance, related compounds have demonstrated moderate cytotoxicity against human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines .

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of chlorinated derivatives on human cancer cell lines, indicating that certain structural modifications could enhance or diminish activity. This compound may exhibit similar trends based on its unique structure .

- Antimicrobial Evaluation : In a comparative analysis of various chlorinated compounds, this compound was included as a reference for assessing the antimicrobial potential of new derivatives. Preliminary results suggested promising activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization followed by benzoylation. For stereochemical control, use chiral catalysts (e.g., Sharpless conditions) or enantioselective Friedel-Crafts acylation. Post-synthesis, confirm the trans configuration via NOESY NMR (absence of cross-peaks between the benzoyl and carboxylic acid groups) or X-ray crystallography .

Q. How can researchers characterize the physicochemical properties of this compound, such as logP and pKa?

- Methodological Answer :

- logP : Use reversed-phase HPLC with a calibrated C18 column and reference standards (e.g., cis-isomers) to determine partition coefficients. Computational tools like MarvinSketch or ACD/Labs can provide preliminary estimates .

- pKa : Perform potentiometric titration in aqueous-organic solvent systems (e.g., water:methanol) using a pH-meter calibrated for mixed solvents. Validate with UV-spectrophotometric methods at varying pH levels .

Q. What analytical techniques are critical for verifying structural integrity and purity?

- Methodological Answer :

- HPLC-MS : Monitor purity (>95%) and detect trace impurities using gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .

- NMR : Assign stereochemistry via H-H COSY and C DEPT-135 spectra. Compare coupling constants (e.g., J = 8–10 Hz for trans diastereomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

- Methodological Answer : Cross-validate using multiple techniques:

- VCD (Vibrational Circular Dichroism) : Compare experimental and simulated spectra for chiral centers.

- X-ray crystallography : Resolve absolute configuration unambiguously .

- Dynamic NMR : Assess conformational flexibility affecting coupling constants .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

- pH Stability : Test degradation kinetics in buffers (pH 1–10) via LC-MS. Use phosphate buffer (pH 7.4) for short-term assays.

- Light Sensitivity : Store solutions in amber vials under inert gas (N) to prevent photooxidation of the benzoyl group .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the chlorobenzoyl group (e.g., replace Cl with F, Br) or cyclopentane substituents.

- Biological Assays : Screen for activity against targets like GPCRs or enzymes (e.g., DGAT-1 inhibitors) using SPR (surface plasmon resonance) or fluorescence polarization .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Optimize reaction temperature (e.g., <0°C for acylation steps) to minimize cis-isomer formation.

- Purification : Use preparative HPLC with chiral columns or crystallization in ethanol/water mixtures to isolate the trans-isomer .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.